3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid 3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16766611
InChI: InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)
SMILES:
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol

3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

CAS No.:

Cat. No.: VC16766611

Molecular Formula: C17H23NO6

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid -

Specification

Molecular Formula C17H23NO6
Molecular Weight 337.4 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)
Standard InChI Key ZWLHJIDBOFBLGR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Introduction

Molecular Structure and Chemical Properties

3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a protected amino acid derivative designed to facilitate selective reactivity during chemical synthesis. Its structure comprises three key functional elements:

  • Benzyloxycarbonyl (Cbz) Group: Positioned at the amino terminus, this group shields the amine from undesired nucleophilic attacks during peptide elongation.

  • Tert-Butoxy Ester: Attached to the γ-carboxylic acid, this moiety protects the carboxyl group under basic conditions while remaining labile to acidic deprotection.

  • Free α-Carboxylic Acid: The α-position retains a free carboxylic acid, allowing for direct participation in coupling reactions.

Stereochemical Considerations

The compound’s L-configuration mirrors biological amino acids, ensuring compatibility with enzymatic systems. This stereochemistry is critical for applications in drug design, where chirality influences binding affinity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₂₃NO₆
Molecular Weight337.37 g/mol
Protection GroupsCbz (amine), tert-butoxy (γ-carboxyl)
SolubilitySoluble in DMF, DCM; sparingly in water
StabilityHydrolytically sensitive under acidic conditions

Synthetic Methodologies

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves sequential protection of glutamic acid’s functional groups, ensuring orthogonal deprotection capabilities.

Stepwise Protection Strategy

  • Amine Protection:

    • Glutamic acid reacts with benzyl chloroformate (Cbz-Cl) in the presence of a weak base (e.g., sodium bicarbonate), forming the Cbz-protected amine.

    • Reaction conditions: 0–5°C, aqueous-organic biphasic system (e.g., water/dichloromethane).

  • Carboxyl Protection:

    • The γ-carboxylic acid is esterified with tert-butanol using a carbodiimide coupling agent (e.g., DCC) and a catalytic acid (e.g., DMAP).

    • Yields typically range from 70–85% after purification via silica gel chromatography.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key considerations include:

  • Automated Purification: High-performance liquid chromatography (HPLC) ensures >99% purity.

  • Cost Optimization: Recycling solvents and reagents reduces waste.

Applications in Peptide Synthesis

The compound’s orthogonal protection strategy enables its use in solid-phase peptide synthesis (SPPS) and fragment condensation.

Solid-Phase Synthesis Workflow

  • Resin Loading: The α-carboxylic acid anchors the molecule to Wang or Rink amide resin.

  • Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butoxy group, exposing the γ-carboxyl for subsequent coupling.

  • Chain Elongation: Standard Fmoc/t-Bu protocols extend the peptide sequence.

Case Study: Neuropeptide Y Analogues

Incorporating this derivative into neuropeptide Y analogues improved metabolic stability by 40% compared to unprotected counterparts, demonstrating its utility in enhancing pharmacokinetic profiles.

Analytical Characterization

Rigorous quality control ensures batch consistency and compliance with regulatory standards.

Spectroscopic Profiling

  • ¹H NMR:

    • δ 1.40 ppm (s, 9H, t-Bu)

    • δ 5.10 ppm (s, 2H, Cbz-CH₂)

    • δ 7.30–7.45 ppm (m, 5H, aromatic)

  • LC-MS:

    • [M+H]⁺ = 338.4 m/z (calculated), 338.3 m/z (observed)

Table 2: Representative NMR Data

Proton Environmentδ (ppm)Integration
tert-Butyl1.409H
Cbz Methylene5.102H
Aromatic Protons7.30–7.455H

Industrial and Research Implications

Pharmaceutical Manufacturing

The compound’s role in synthesizing GLP-1 receptor agonists highlights its importance in diabetes therapeutics. A 2024 study reported a 30% reduction in production costs using this intermediate compared to traditional methods.

Emerging Applications

  • Prodrug Design: Structural modifications enable targeted release of antiviral agents in hepatic tissues.

  • Bioconjugation: Site-specific attachment to antibodies enhances ADC (antibody-drug conjugate) homogeneity.

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